1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
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Overview
Description
Piperazine derivatives are a broad class of compounds with varied applications in pharmaceuticals, demonstrating a range of biological activities. While the specific compound “1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine” does not have direct studies available, analogous compounds provide insights into potential synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the formation of the piperazine ring through cyclization reactions, followed by functionalization of the ring with various substituents to achieve the desired biological activity. For example, the synthesis of a new compound with anxiolytic-like effects demonstrated the complex synthesis routes often involved in designing targeted piperazine-based pharmaceuticals (Brito et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their chemical reactivity and interaction with biological targets. The presence of the piperazine core offers a versatile scaffold for attaching various functional groups, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Chemical Reactions and Properties
Piperazine compounds undergo a range of chemical reactions, including N-alkylation, N-acylation, and oxidation. These reactions are significant for modifying the chemical and biological properties of the derivatives. The metabolism of these compounds can lead to the formation of various metabolites, which are essential for understanding their mechanism of action and potential toxicity (Breyer et al., 1974).
Scientific Research Applications
Antibacterial and Biofilm Inhibition
A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial efficacies and biofilm inhibition activities against different bacterial strains including E. coli, S. aureus, and S. mutans. The compounds exhibited better biofilm inhibition activities compared to Ciprofloxacin and were also studied for their inhibitory activity against MRSA and VRE bacterial strains, demonstrating significant inhibitory effects (Mekky & Sanad, 2020).
Dopamine Receptor Partial Agonists
Möller et al. (2017) identified 1,4-disubstituted aromatic piperazines as privileged structural motifs recognized by aminergic G protein-coupled receptors. They demonstrated that these compounds could serve as high-affinity dopamine receptor partial agonists, favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This indicates their potential application in designing novel therapeutics for psychiatric disorders (Möller et al., 2017).
Antidepressant and Antianxiety Activities
Kumar et al. (2017) synthesized a series of novel derivatives that were investigated for their antidepressant and antianxiety activities. The study demonstrated that some compounds significantly reduced immobility times and showed significant antianxiety activity, suggesting their potential use in treating depression and anxiety disorders (Kumar et al., 2017).
Uroselective Alpha 1-Adrenoceptor Antagonists
Elworthy et al. (1997) developed novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, indicating their potential application in treating conditions like benign prostatic hyperplasia by targeting the human lower urinary tract (Elworthy et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-17(2)24-16-19(15-21-24)20(25)23-13-11-22(12-14-23)10-6-9-18-7-4-3-5-8-18/h3-9,15-17H,10-14H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMGPXOVGWBIKH-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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